4-Heptenal diethyl acetal
Overview
Description
4-Heptenal diethyl acetal, also known as 1,1-diethoxy-4-heptene, is an organic compound with the molecular formula C11H22O2. It is a colorless liquid that is almost insoluble in water but soluble in organic solvents like ethanol. This compound is known for its pleasant fruity, waxy, and green odor, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptenal diethyl acetal is typically synthesized through the acetalization of 4-heptenal with ethanol in the presence of an acid catalyst. The reaction involves the following steps:
Protonation of the carbonyl group: The carbonyl group of 4-heptenal is protonated by the acid catalyst.
Nucleophilic attack by ethanol: Ethanol attacks the protonated carbonyl group, forming a hemiacetal intermediate.
Formation of acetal: The hemiacetal intermediate reacts with another molecule of ethanol, resulting in the formation of this compound and water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of heterogeneous acid catalysts, such as sulfonic acid resins, is common to facilitate the reaction and simplify the separation of the product from the catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Heptenal diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to 4-heptenal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sulfuric acid at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Hydrolysis: 4-Heptenal and ethanol.
Oxidation: 4-Heptenoic acid or 4-heptenal.
Reduction: 4-Heptanol or other reduced derivatives.
Scientific Research Applications
4-Heptenal diethyl acetal has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its pleasant odor. .
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.
Biological Studies: The compound is used in studies related to olfactory receptors and the sensory perception of odors
Mechanism of Action
4-Heptenal diethyl acetal can be compared with other aliphatic acetals, such as:
1,1-Diethoxyethane: Similar in structure but derived from acetaldehyde.
Heptanal dimethyl acetal: Similar carbon chain length but with different alkoxy groups.
Octanal dimethyl acetal: Longer carbon chain and different alkoxy groups
Uniqueness: this compound is unique due to its specific odor profile and its use in flavor and fragrance formulations. Its ability to impart a fruity, waxy, and green aroma makes it distinct from other acetals .
Comparison with Similar Compounds
- 1,1-Diethoxyethane
- Heptanal dimethyl acetal
- Octanal dimethyl acetal
- Citral dimethyl acetal
- Citral diethyl acetal
Properties
IUPAC Name |
(Z)-7,7-diethoxyhept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALWZNGHWYCRG-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885051 | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odour | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 °C. @ 15.00 mm Hg | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840-0.860 | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18492-65-4 | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18492-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Heptenal diethyl acetal, (4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018492654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptene, 7,7-diethoxy-, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7,7-diethoxyhept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEPTENAL DIETHYL ACETAL, (4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U0N38Q28S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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